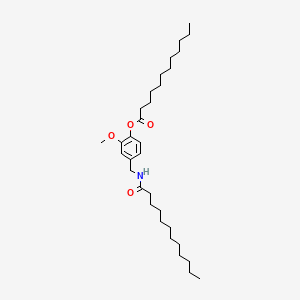

Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester

Description

Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester is a synthetic ester derivative of dodecanoic acid (lauric acid), featuring a phenyl ring substituted with a methoxy group at the 2-position and a dodecanamidomethyl group at the 4-position. This structural complexity distinguishes it from simpler dodecanoic acid esters, such as methyl or ethyl esters.

Properties

CAS No. |

101831-70-3 |

|---|---|

Molecular Formula |

C32H55NO4 |

Molecular Weight |

517.8 g/mol |

IUPAC Name |

[4-[(dodecanoylamino)methyl]-2-methoxyphenyl] dodecanoate |

InChI |

InChI=1S/C32H55NO4/c1-4-6-8-10-12-14-16-18-20-22-31(34)33-27-28-24-25-29(30(26-28)36-3)37-32(35)23-21-19-17-15-13-11-9-7-5-2/h24-26H,4-23,27H2,1-3H3,(H,33,34) |

InChI Key |

LXMZJNLZSXKQCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)CCCCCCCCCCC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of dodecanoic acid with 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester can undergo various chemical reactions, including:

Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidized products.

Reduction: The compound can be reduced to its corresponding alcohols and amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The ester and amide groups can interact with enzymes and receptors, modulating their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substituents can be compared to other phenyl esters of dodecanoic acid (Table 1):

Key Observations :

- However, the dodecanamidomethyl chain may counteract this by adding hydrophobicity, akin to the benzoyl group in CAS 142857-24-7 .

- Thermal Stability: Linear esters (e.g., ethyl or methyl) degrade at high temperatures (e.g., dodecanoic acid reduced to 0.07% at 400°C ), while branched or aromatic esters (e.g., 4-benzoylphenyl ester) exhibit higher stability.

Key Observations :

- Pharmacokinetics : Esters with aromatic substituents (e.g., 4-nitrophenyl) often exhibit low oral bioavailability but high skin permeability , a trend the target compound may follow due to its bulky substituents. BBB penetration is unlikely, as seen in most esters except vinyl derivatives .

Biological Activity

Dodecanoic acid, also known as lauric acid, is a medium-chain saturated fatty acid that has garnered attention in various fields of biological research due to its notable biological activities. The specific compound in focus, 4-dodecanamidomethyl-2-methoxyphenyl ester , is a derivative of dodecanoic acid and presents unique properties that may enhance its biological efficacy. This article explores the biological activity of this ester compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula: C16H30N2O3

- Molecular Weight: 286.43 g/mol

- CAS Number: Not available in current databases

- Structure: The structure can be represented as follows:

Where R is the dodecanoyl group and R' is the 4-dodecanamidomethyl-2-methoxyphenyl moiety.

Biological Activity Overview

Dodecanoic acid and its derivatives have been studied for various biological activities, including:

- Antimicrobial Properties: Dodecanoic acid exhibits significant antibacterial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis .

- Anti-inflammatory Effects: Some studies suggest that dodecanoic acid may modulate inflammatory responses, potentially beneficial in conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity: The ester form may enhance the antioxidant properties of dodecanoic acid, which can help in reducing oxidative stress in cells .

Data Table: Biological Activities

Case Studies

- Antibacterial Activity : A study investigated the antibacterial effects of dodecanoic acid against common pathogens. Results showed that concentrations as low as 0.5% were effective in inhibiting bacterial growth, suggesting potential applications in food preservation and therapeutic formulations .

- Anti-inflammatory Study : In an animal model of arthritis, administration of dodecanoic acid resulted in a significant reduction in inflammatory markers compared to controls, indicating its potential use as an anti-inflammatory agent .

- Cellular Antioxidant Effects : Research involving human cell lines demonstrated that dodecanoic acid esters could significantly lower levels of reactive oxygen species (ROS), indicating their role as effective antioxidants .

The biological activity of dodecanoic acid derivatives is primarily attributed to their ability to interact with cellular membranes and proteins:

- Membrane Disruption : The hydrophobic nature of dodecanoic acid allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in bacteria.

- Cytokine Modulation : Dodecanoic acid can influence the signaling pathways involved in inflammation, particularly through the inhibition of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.